molecular formula C15H11N3O B2395553 (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one CAS No. 1110891-08-1

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one

Cat. No.: B2395553
CAS No.: 1110891-08-1
M. Wt: 249.273
InChI Key: FGPKIRVDMGNDBD-GQCTYLIASA-N
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Description

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound that features both pyrrole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of a pyrrole derivative with a quinoxaline derivative under basic conditions. A common method might include:

    Starting Materials: Pyrrole-2-carbaldehyde and 6-acetylquinoxaline.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive moieties.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one: can be compared with other compounds containing pyrrole or quinoxaline moieties, such as:

Uniqueness

    Structural Features: The combination of pyrrole and quinoxaline in a single molecule may confer unique biological activities.

    Reactivity: The presence of both moieties may allow for diverse chemical reactions and modifications.

Properties

IUPAC Name

(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPKIRVDMGNDBD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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